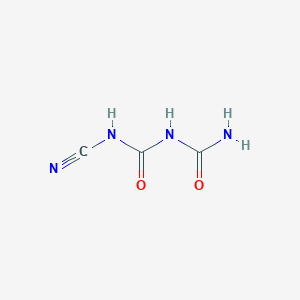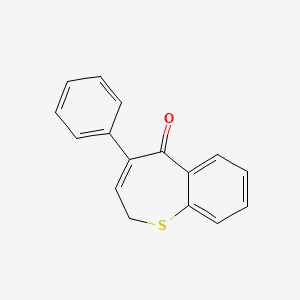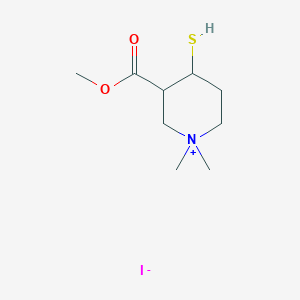
(3S,7aS)-3-tert-Butylhexahydro-1H-pyrrolizine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,7aS)-3-tert-Butylhexahydro-1H-pyrrolizine is a chemical compound characterized by its unique structure, which includes a tert-butyl group attached to a hexahydro-1H-pyrrolizine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,7aS)-3-tert-Butylhexahydro-1H-pyrrolizine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a ketone or aldehyde, followed by hydrogenation to form the hexahydro-1H-pyrrolizine ring. The tert-butyl group is introduced through alkylation reactions using tert-butyl halides.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as distillation or crystallization to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(3S,7aS)-3-tert-Butylhexahydro-1H-pyrrolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of more saturated derivatives.
Substitution: The tert-butyl group can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific conditions to facilitate the exchange of functional groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce more saturated pyrrolizine derivatives. Substitution reactions can result in a variety of functionalized pyrrolizines.
Aplicaciones Científicas De Investigación
(3S,7aS)-3-tert-Butylhexahydro-1H-pyrrolizine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism by which (3S,7aS)-3-tert-Butylhexahydro-1H-pyrrolizine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact pathways and molecular interactions are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
(3S,3aS,7aR)-3-Butylhexahydro-2-benzofuran-1(3H)-one: This compound shares a similar hexahydro structure but differs in the functional groups attached.
(3S,5R,7aS)-3-Heptyl-5-methylhexahydro-1H-pyrrolizine: Another pyrrolizine derivative with different alkyl substituents.
(3S,5R,7aS,11aS)-5-Hexyldecahydro-1H-pyrrolo[2,1-j]quinolin-3-ylmethanol: A more complex structure with additional rings and functional groups.
Uniqueness
(3S,7aS)-3-tert-Butylhexahydro-1H-pyrrolizine is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and for use in various synthetic applications.
Propiedades
Número CAS |
57162-36-4 |
|---|---|
Fórmula molecular |
C11H21N |
Peso molecular |
167.29 g/mol |
Nombre IUPAC |
(3S,8S)-3-tert-butyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizine |
InChI |
InChI=1S/C11H21N/c1-11(2,3)10-7-6-9-5-4-8-12(9)10/h9-10H,4-8H2,1-3H3/t9-,10-/m0/s1 |
Clave InChI |
RSXZKHRXLITVON-UWVGGRQHSA-N |
SMILES isomérico |
CC(C)(C)[C@@H]1CC[C@H]2N1CCC2 |
SMILES canónico |
CC(C)(C)C1CCC2N1CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-[Bis(2-chloroethyl)amino]ethyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B14624906.png)
![1-[2-(Acetyloxy)ethyl]-1-ethylpyrrolidin-1-ium](/img/structure/B14624908.png)






![Methyl pyrazolo[1,5-a]quinoline-3-carboxylate](/img/structure/B14624975.png)
![3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-1,3-oxazolidin-2-one](/img/structure/B14624988.png)
![[(4-Amino-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B14624990.png)


